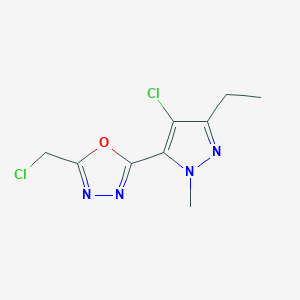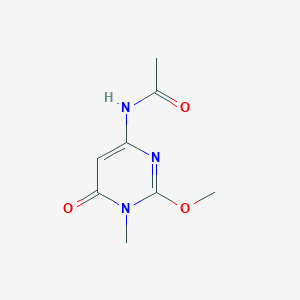
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Agricultural and Food Chemistry, it was reported that this compound exhibited potent antioxidant activity. Furthermore, this compound has also been investigated for its potential neuroprotective effects. In a study published in the Journal of Molecular Neuroscience, it was reported that this compound showed neuroprotective effects against oxidative stress-induced apoptosis.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, its ease of synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry. Furthermore, future studies should focus on fully understanding its mechanism of action and potential side effects, as well as its potential applications in other fields such as agriculture and food chemistry.
合成法
The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported through different methods. One of the methods involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with formaldehyde and hydrochloric acid. The resulting product is then treated with acetic anhydride to obtain the final compound. Another method involves the reaction of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid with thionyl chloride, followed by the reaction with sodium azide and sodium methoxide to obtain the final compound.
科学的研究の応用
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In a study published in the European Journal of Medicinal Chemistry, it was reported that this compound exhibited potent antiproliferative activity against human cancer cell lines. In another study published in the Journal of Antibiotics, it was reported that this compound showed significant antibacterial activity against gram-positive bacteria. Furthermore, this compound has also been investigated for its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry.
特性
製品名 |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
|---|---|
分子式 |
C9H10Cl2N4O |
分子量 |
261.1 g/mol |
IUPAC名 |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10Cl2N4O/c1-3-5-7(11)8(15(2)14-5)9-13-12-6(4-10)16-9/h3-4H2,1-2H3 |
InChIキー |
PFOZFYLAKIDWMR-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
正規SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)

